molecular formula C12H14O B8810629 6-Methoxy-1-methylene-1,2,3,4-tetrahydronaphthalene

6-Methoxy-1-methylene-1,2,3,4-tetrahydronaphthalene

Cat. No.: B8810629
M. Wt: 174.24 g/mol
InChI Key: DWKRVZORJGAQKF-UHFFFAOYSA-N
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Description

6-Methoxy-1-methylene-1,2,3,4-tetrahydronaphthalene is a useful research compound. Its molecular formula is C12H14O and its molecular weight is 174.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

7-methoxy-4-methylidene-2,3-dihydro-1H-naphthalene

InChI

InChI=1S/C12H14O/c1-9-4-3-5-10-8-11(13-2)6-7-12(9)10/h6-8H,1,3-5H2,2H3

InChI Key

DWKRVZORJGAQKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C)CCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a dry 500 mL 3-necked round bottom flask equipped with a reflux condenser and magnetic stir bar, was charged sodium hydride (3.0 g, 172.89 mmol). The reaction flask was put under nitrogen, and 35 mL of anhydrous DMSO was added. The reaction mixture was heated to 70-75° C., and stirred at that temperature until the evolution of hydrogen ceased. The reaction mixture was cooled to room temperature and additional 25 mL of DMSO was added. Methyltriphenylphosphonium iodide (46.57 g, 115.26 mmol) was added in portions over a period of 1 h. 25 mL of additional DMSO was added to facilitate easy stirring. After the completion of addition, the reaction mixture was stirred for 20 minutes. 6-methoxytetralone (10.156 g, 57.63 mmol) dissolved in 10 mL of anhydrous DMSO was added to reaction mixture. Then, the reaction mixture was heated to 60-65° C., and stirred at that temperature for 8 h. The reaction mixture was poured into a 500 mL Erlenmeyer flask containing 150 mL of crushed ice and 150 mL of hexanes. The resulting mixture was stirred vigorously for 15 min, and then extracted with hexanes. The combined organic layers were washed DMSO:Water (1:1) and then dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure. Purification by flash column chromatography (silica gel 3:97 EtOAc:Hexanes) yielded 9.42 g of 27 as white solid (94%). Rf: 0.71, (30:70, EtOAc:Hexanes).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
46.57 g
Type
reactant
Reaction Step Four
Quantity
10.156 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
[Compound]
Name
ice
Quantity
150 mL
Type
reactant
Reaction Step Six
[Compound]
Name
hexanes
Quantity
150 mL
Type
solvent
Reaction Step Six
Name
Quantity
25 mL
Type
solvent
Reaction Step Seven
Name
Quantity
25 mL
Type
solvent
Reaction Step Eight
Name
Yield
94%

Synthesis routes and methods II

Procedure details

The title compound was synthesized by referring to Tetrahedron Lett., 1977, 21, 1827. To a suspension of methyltriphenylphosphonium bromide (11.5 g) in tetrahydrofuran (50 ml) was added dropwise potassium tert-butoxide (1.0 M solution in tetrahydrofuran) (40 ml) on an ice bath under a nitrogen atmosphere, the solution was stirred for 1 hour, then a solution of 6-methoxy-1-tetralone (4.74 g) in tetrahydrofuran (26 ml) was added dropwise thereto followed by stirring for 2.5 hours at room temperature. Water was added thereto, the solution was stirred, extracted with ethyl acetate, then sequentially washed with water and brine, dried over anhydrous magnesium sulfate, and then the solvent was evaporated in vacuo. The residue was purified by silica gel column chromatography (hexane-ethyl acetate system) to provide 6-methoxy-1-methylene-1,2,3,4-tetrahydronaphthalene (4.4 g). To a solution of thallium(III) nitrate trihydrate (4.5 g) in methanol (40 ml) was added dropwise a solution of 6-methoxy-1-methylene-1,2,3,4-tetrahydronaphthalene (1.7 g) in methanol (13 ml) on an ice bath, and the solution was stirred for 10 minutes at room temperature. Chloroform was added thereto, the solution was stirred, then filtered through celite pad, extracted with diethyl ether, then sequentially washed with water and brine, dried over anhydrous magnesium sulfate, and then the solvent was evaporated in vacuo. The residue was purified by silica gel column chromatography (hexane-ethyl acetate system) to provide the title compound (1.7 g).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
4.74 g
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.5 g
Type
catalyst
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

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